molecular formula C11H14N2O3 B13213221 Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate

Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate

Cat. No.: B13213221
M. Wt: 222.24 g/mol
InChI Key: MHGAXIHKMSJFPJ-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate is a chemical compound with the molecular formula C11H14N2O3. It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate typically involves the reaction of 4-(aminomethyl)benzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptor proteins, modulating their function and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-[[4-(aminomethyl)benzoyl]amino]acetate

InChI

InChI=1S/C11H14N2O3/c1-16-10(14)7-13-11(15)9-4-2-8(6-12)3-5-9/h2-5H,6-7,12H2,1H3,(H,13,15)

InChI Key

MHGAXIHKMSJFPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)CN

Origin of Product

United States

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